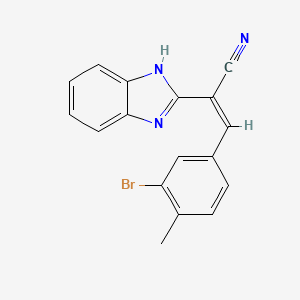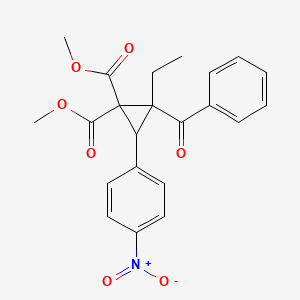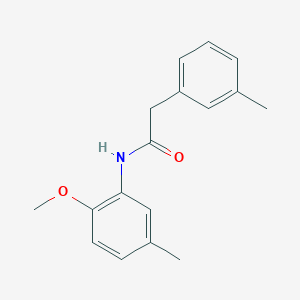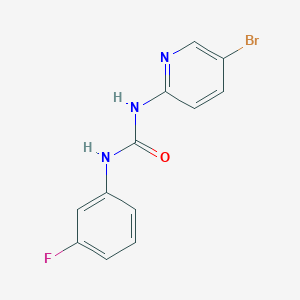![molecular formula C16H16N2O6 B5376576 4-{[2-(2-furoylamino)-3-(2-furyl)acryloyl]amino}butanoic acid](/img/structure/B5376576.png)
4-{[2-(2-furoylamino)-3-(2-furyl)acryloyl]amino}butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[2-(2-furoylamino)-3-(2-furyl)acryloyl]amino}butanoic acid, also known as FABAC, is a synthetic compound that has been extensively used in scientific research. It is a derivative of furoyl and furylacrylic acid and has been found to have a wide range of applications in various fields of science.
Applications De Recherche Scientifique
4-{[2-(2-furoylamino)-3-(2-furyl)acryloyl]amino}butanoic acid has been extensively used in scientific research due to its unique chemical properties. It has been found to have applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. 4-{[2-(2-furoylamino)-3-(2-furyl)acryloyl]amino}butanoic acid has been used as a building block for the synthesis of various compounds that have potential therapeutic applications. It has been found to have anticancer, antiviral, and antibacterial properties. 4-{[2-(2-furoylamino)-3-(2-furyl)acryloyl]amino}butanoic acid has also been used in the development of new drugs for the treatment of various diseases such as Alzheimer's, Parkinson's, and Huntington's diseases.
Mécanisme D'action
The mechanism of action of 4-{[2-(2-furoylamino)-3-(2-furyl)acryloyl]amino}butanoic acid is not fully understood. However, it has been found to inhibit the activity of various enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. 4-{[2-(2-furoylamino)-3-(2-furyl)acryloyl]amino}butanoic acid has also been found to interact with various receptors such as GABA and glutamate receptors.
Biochemical and Physiological Effects:
4-{[2-(2-furoylamino)-3-(2-furyl)acryloyl]amino}butanoic acid has been found to have various biochemical and physiological effects. It has been found to increase the levels of various neurotransmitters such as dopamine, norepinephrine, and serotonin. 4-{[2-(2-furoylamino)-3-(2-furyl)acryloyl]amino}butanoic acid has also been found to decrease the levels of amyloid beta, which is a protein that is associated with Alzheimer's disease. 4-{[2-(2-furoylamino)-3-(2-furyl)acryloyl]amino}butanoic acid has been found to have antioxidant properties and has been shown to protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-{[2-(2-furoylamino)-3-(2-furyl)acryloyl]amino}butanoic acid in lab experiments are its unique chemical properties, its ability to inhibit the activity of various enzymes and interact with various receptors, and its potential therapeutic applications. The limitations of using 4-{[2-(2-furoylamino)-3-(2-furyl)acryloyl]amino}butanoic acid in lab experiments are its high cost, its low solubility in water, and its potential toxicity.
Orientations Futures
There are various future directions for the research on 4-{[2-(2-furoylamino)-3-(2-furyl)acryloyl]amino}butanoic acid. One direction is to study its potential therapeutic applications in the treatment of various diseases such as Alzheimer's, Parkinson's, and Huntington's diseases. Another direction is to study its potential as a building block for the synthesis of new drugs. Further research is also needed to understand its mechanism of action and its potential toxicity.
Méthodes De Synthèse
4-{[2-(2-furoylamino)-3-(2-furyl)acryloyl]amino}butanoic acid is synthesized by reacting 2-furoyl chloride and 2-furylacrylic acid with 4-aminobutanoic acid in the presence of a base. The reaction results in the formation of 4-{[2-(2-furoylamino)-3-(2-furyl)acryloyl]amino}butanoic acid, which is then purified using various techniques such as column chromatography, recrystallization, and HPLC.
Propriétés
IUPAC Name |
4-[[(E)-2-(furan-2-carbonylamino)-3-(furan-2-yl)prop-2-enoyl]amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O6/c19-14(20)6-1-7-17-15(21)12(10-11-4-2-8-23-11)18-16(22)13-5-3-9-24-13/h2-5,8-10H,1,6-7H2,(H,17,21)(H,18,22)(H,19,20)/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRGLVOCWAKBLJ-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C(C(=O)NCCCC(=O)O)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C(\C(=O)NCCCC(=O)O)/NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(hydroxymethyl)-1-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]-4-azepanol](/img/structure/B5376493.png)
![N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-5-isopropylpyrimidin-4-amine](/img/structure/B5376495.png)
![3-{[(2-phenylethyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5376502.png)
![3-allyl-5-{3-chloro-5-methoxy-4-[3-(2-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5376507.png)

![2-{3-[2-cyano-2-(4-fluorophenyl)vinyl]-2,5-dimethyl-1H-pyrrol-1-yl}-4,5-dimethyl-3-thiophenecarboxylic acid](/img/structure/B5376529.png)


![1-[(2-methoxyphenyl)acetyl]-4-(2-phenylethyl)piperazine](/img/structure/B5376549.png)
![2-(1-methyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)-1,3-thiazole-4-carboxamide](/img/structure/B5376554.png)


![methyl 4-(4-fluorophenyl)-2-{[(2-pyrimidinylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5376581.png)
